molecular formula C7H10O2 B3021092 2-Oxabicyclo[4.2.0]octan-7-one CAS No. 31996-72-2

2-Oxabicyclo[4.2.0]octan-7-one

Cat. No.: B3021092
CAS No.: 31996-72-2
M. Wt: 126.15 g/mol
InChI Key: CKAFSLVZGWLORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic compound featuring a four-membered and a two-membered ring system (bicyclo[4.2.0] framework) with an oxygen atom at position 2 and a ketone group at position 6. This structure confers unique steric and electronic properties, making it a valuable scaffold in organic synthesis and drug discovery.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include n-butyl lithium, trifluoromethanesulfonic acid, and benzyl alcohol . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products: The major products formed from these reactions can include various substituted bicyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 2-Oxabicyclo[4.2.0]octan-7-one include:

  • 8-Oxa-3-azabicyclo[4.2.0]octan-7-one : Contains both oxygen and nitrogen in the bicyclic framework.
  • Bicyclo[2.2.2]octane derivatives : Differ in bridge size (2.2.2 vs. 4.2.0), influencing geometric and electronic properties.

Table 1: Structural Comparison

Compound Bridge System Heteroatoms/Substituents Key Features
This compound 4.2.0 O at C2, ketone at C7 Compact bicyclic ketone
8-Oxa-3-azabicyclo[4.2.0]octan-7-one 4.2.0 O at C8, N at C3, ketone Hybrid heteroatom system
2-Oxabicyclo[2.2.2]octane 2.2.2 O at C2 Bioisostere for para-phenyl rings
Bicyclo[4.2.0]octan-7-one 4.2.0 Ketone at C7 Parent hydrocarbon framework

Physicochemical Properties

  • Lipophilicity : In phenyl bioisostere studies, 2-Oxabicyclo[2.2.2]octane reduces lipophilicity (clogP: 2.6 vs. 4.5 for phenyl) and improves water solubility in drug analogs like Imatinib . For this compound, similar trends are anticipated due to reduced aromaticity but require experimental validation.
  • Acidity : The pKa of 2-Oxabicyclo[2.2.2]octane carboxylic acid (4.4) closely matches phenyl analogs (4.5), enabling bioisosteric replacement without altering ionization . For this compound derivatives, acidity modulation would depend on substituent proximity to the ketone.

Table 3: Comparative Physicochemical Data

Property 2-Oxabicyclo[2.2.2]octane Phenyl Ring This compound (Predicted)
clogP 2.6 4.5 ~3.0 (estimated)
Water Solubility High Moderate Moderate-High
Thermal Stability >100°C Variable Likely stable up to 80-100°C

Biological Activity

2-Oxabicyclo[4.2.0]octan-7-one, a bicyclic compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes a ketone functional group integrated within a bicyclic framework. This configuration is crucial for its interaction with various enzymes and receptors in biological systems.

Feature Description
Molecular Formula C8H12O
CAS Number 65656-92-0
Functional Groups Ketone, Oxygen
Bicyclic Structure Contributes to unique chemical properties

The mechanism of action of this compound involves its ability to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, such as metabolic regulation and signal transduction.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities, leading to alterations in metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
  • Enzyme Modulation : The compound shows promise in modulating enzyme activities related to metabolic processes.
  • Pharmacological Applications : Derivatives of this compound are being explored for their therapeutic potential in drug development.

Case Studies

Several studies have highlighted the biological significance of this compound and its derivatives:

  • Study on Enzyme Interactions : A study demonstrated that derivatives of this compound exhibited selective inhibition against certain cytochrome P450 enzymes, suggesting potential applications in pharmacology for drug metabolism modulation .
  • Synthesis and Biological Testing : Another research effort focused on synthesizing various derivatives and testing their biological activity against cancer cell lines, revealing promising results for specific analogs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound Name Biological Activity
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-oneExhibits enzyme modulation and potential therapeutic effects .
Bicyclo[4.2.0]octan-7-oneKnown for its reactivity in synthetic organic chemistry but less explored biologically .
7-Oxabicyclo[4.2.0]octan-8-oneDemonstrated enzyme interactions but requires further investigation .

Properties

IUPAC Name

2-oxabicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAFSLVZGWLORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[4.2.0]octan-7-one
Reactant of Route 2
2-Oxabicyclo[4.2.0]octan-7-one
2-Oxabicyclo[4.2.0]octan-7-OL
2-Oxabicyclo[4.2.0]octan-7-one
Reactant of Route 4
2-Oxabicyclo[4.2.0]octan-7-one
Reactant of Route 5
2-Oxabicyclo[4.2.0]octan-7-one
Reactant of Route 6
2-Oxabicyclo[4.2.0]octan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.